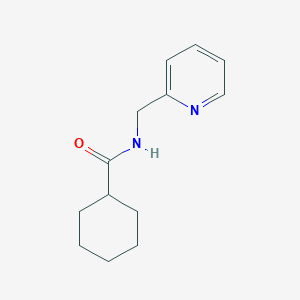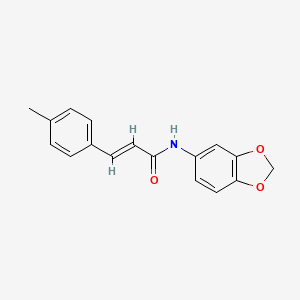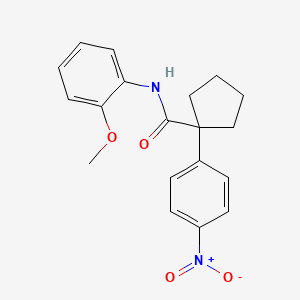
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide, commonly known as MNPA, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This chemical compound has gained considerable attention in the scientific community due to its potential therapeutic applications in the treatment of chronic pain and inflammation.
科学研究应用
MNPA has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammation. N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels are expressed in peripheral sensory neurons and are involved in the transmission of pain signals. MNPA has been shown to selectively block N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels, reducing pain and inflammation in animal models. MNPA has also been shown to be effective in reducing neuropathic pain, making it a promising candidate for the treatment of chronic pain conditions.
作用机制
MNPA selectively blocks N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels by binding to a specific site on the channel. This prevents the channel from opening in response to painful stimuli, reducing the transmission of pain signals. MNPA has been shown to have a high affinity for N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels, making it a potent antagonist.
Biochemical and Physiological Effects:
MNPA has been shown to reduce pain and inflammation in animal models. It has also been shown to be effective in reducing neuropathic pain. MNPA has a good safety profile and does not produce any significant side effects in animal studies. MNPA has also been shown to have a long duration of action, making it a promising candidate for the treatment of chronic pain conditions.
实验室实验的优点和局限性
MNPA is a valuable compound for scientific research due to its high purity and yield. It is also a potent and selective N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide antagonist, making it a valuable tool for studying the role of N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels in pain and inflammation. However, MNPA is a relatively new compound and its pharmacokinetics and pharmacodynamics have not been fully characterized. Further research is needed to fully understand the advantages and limitations of using MNPA in lab experiments.
未来方向
There are several future directions for research on MNPA. One potential application is in the development of new pain medications. MNPA has shown promising results in animal models and could be a valuable tool in the development of new treatments for chronic pain conditions. Another potential application is in the study of N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels and their role in pain and inflammation. MNPA could be used to further elucidate the mechanisms underlying N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channel activation and the transmission of pain signals. Finally, MNPA could be used in the development of new diagnostic tools for pain and inflammation. By selectively blocking N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels, MNPA could be used to identify patients with N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channel dysfunction, allowing for more targeted and effective treatments.
合成方法
The synthesis of MNPA involves the reaction of 2-methoxybenzaldehyde with 4-nitrophenylacetonitrile to form 2-methoxy-N-(4-nitrophenyl)acetophenone. This intermediate is then reacted with cyclopentanecarboxylic acid in the presence of a base to form MNPA. The synthesis of MNPA has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
属性
IUPAC Name |
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-17-7-3-2-6-16(17)20-18(22)19(12-4-5-13-19)14-8-10-15(11-9-14)21(23)24/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXENAGQEDDBHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

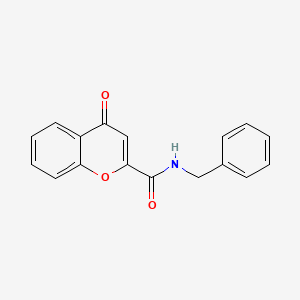
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
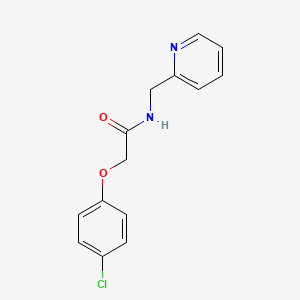

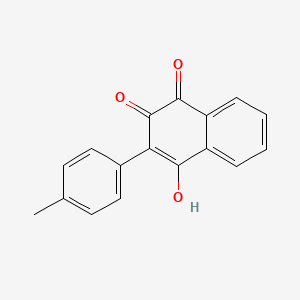

![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)
